Product packaging for Ethyl loflazepate, (S)-(Cat. No.:CAS No. 158251-55-9)

Ethyl loflazepate, (S)-

Cat. No.: B588634
CAS No.: 158251-55-9
M. Wt: 360.769
InChI Key: CUCHJCMWNFEYOM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Benzodiazepine (B76468) Class

Ethyl loflazepate is a derivative of the benzodiazepine class of compounds. wikipedia.orgpatsnap.com Benzodiazepines are recognized for their modulatory effects on the central nervous system, primarily through their interaction with gamma-aminobutyric acid (GABA) receptors. evitachem.compatsnap.com This interaction enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. patsnap.com Like other benzodiazepines, ethyl loflazepate possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. wikipedia.org The core structure of ethyl loflazepate features a benzodiazepine nucleus with a chloro group, a fluorophenyl group, and an ethyl ester moiety. evitachem.com It is classified as a depressant and is a Schedule IV controlled substance in the United States. nih.govcaymanchem.com

Significance of the (S)-Enantiomer in Research

Ethyl loflazepate is a chiral molecule and exists as a racemic mixture of (S)- and (R)-enantiomers. nih.govgoogle.com The focus on the (S)-enantiomer in research is significant due to the stereoselective nature of biological systems. The specific three-dimensional arrangement of the (S)-enantiomer can lead to different pharmacological and pharmacokinetic profiles compared to the (R)-enantiomer or the racemic mixture.

Scope and Objectives of Academic Inquiry on (S)-Ethyl Loflazepate

Academic inquiry into (S)-ethyl loflazepate encompasses a range of research objectives aimed at elucidating its specific properties. A primary area of investigation is its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, with a particular focus on how the (S)-stereochemistry influences these processes. researchgate.net

Another key objective is to fully characterize the pharmacological activity of the (S)-enantiomer, comparing its potency and efficacy at the benzodiazepine receptor to the (R)-enantiomer and the racemic mixture. psu.edu Research also aims to explore the potential therapeutic applications of (S)-ethyl loflazepate, such as in the treatment of anxiety disorders, panic attacks, and even taste disorders. patsnap.comnih.govpreprints.org Furthermore, synthetic chemists are interested in developing efficient and stereoselective methods for the synthesis of (S)-ethyl loflazepate. evitachem.comlookchem.com The overarching goal of this academic inquiry is to gain a comprehensive understanding of the (S)-enantiomer's distinct characteristics to assess its potential as a refined therapeutic agent.

Data Tables

Table 1: Chemical and Physical Properties of (S)-Ethyl Loflazepate

Property Value
IUPAC Name ethyl (3S)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate
Molecular Formula C₁₈H₁₄ClFN₂O₃
Molecular Weight 360.77 g/mol
CAS Number 158251-55-9
Stereochemistry (S)

Source: evitachem.comsmolecule.com

Source: wikipedia.orgncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14ClFN2O3 B588634 Ethyl loflazepate, (S)- CAS No. 158251-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158251-55-9

Molecular Formula

C18H14ClFN2O3

Molecular Weight

360.769

IUPAC Name

ethyl (3S)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate

InChI

InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m0/s1

InChI Key

CUCHJCMWNFEYOM-INIZCTEOSA-N

SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Synonyms

1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (S)-

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations of S Ethyl Loflazepate

Established Synthetic Routes and Methodologies

The synthesis of ethyl loflazepate, a benzodiazepine (B76468) derivative, has been well-documented, involving a multi-step process that culminates in the formation of the characteristic diazepine (B8756704) ring structure. evitachem.comlookchem.com

Key Reaction Steps and Intermediates

The synthesis of ethyl loflazepate involves several key chemical transformations:

Condensation: The synthesis often begins with the condensation of 2-amino-5-chloro-2'-fluorobenzophenone (B18288) with an appropriate amino acid derivative. lookchem.com One reported route utilizes the condensation of 2-amino-5-chloro-2'-fluorobenzophenone with monoethyl methoxycarbonyl aminomalonate. lookchem.com

Deprotection: The resulting intermediate from the condensation step typically requires deprotection to yield a free amine. lookchem.com In the aforementioned route, the crude product is deprotected using hydrobromic acid to produce the free amine hydrobromide. lookchem.com

Cyclization: The final key step is the cyclization of the deprotected intermediate to form the seven-membered benzodiazepine ring. This is often achieved in a buffered medium, such as a mixture of acetic acid and sodium acetate. lookchem.comsmolecule.com

An intermediate in the synthesis of ethyl loflazepate is 2-[[(2-Amino-5-chlorophenyl)(2-fluorophenyl)methylene]amino]-ethanol. labmix24.com

Precursor Compounds and Reaction Conditions

The synthesis of ethyl loflazepate relies on specific precursor compounds and controlled reaction conditions to ensure optimal yield and purity.

Precursor CompoundRole in Synthesis
2-Amino-5-chloro-2'-fluorobenzophenoneStarting material for the benzodiazepine structure. lookchem.com
Monoethyl methoxycarbonyl aminomalonateProvides the backbone for the C3-substituent of the benzodiazepine ring. lookchem.com
Hydrobromic acidUsed for the deprotection of the amine group. lookchem.com
Acetic acid-sodium acetateActs as a buffered medium for the cyclization reaction. lookchem.comsmolecule.com

Enantioselective Synthesis and Chiral Resolution of the (S)-Enantiomer

The stereoselective synthesis of (S)-ethyl loflazepate is crucial for obtaining the enantiomerically pure form. smolecule.com Methods to achieve this include chiral resolution and asymmetric synthesis. smolecule.comgoogle.com Chiral resolution techniques, such as those based on cocrystal formation, have been explored. smolecule.com Asymmetric catalysis, for instance, using chiral ligands in palladium-catalyzed reactions or employing enzymatic resolution, represents another viable approach. The progress of these reactions can be monitored in real-time using techniques like NMR or HPLC.

Structural Characterization in Research

The definitive structure of (S)-ethyl loflazepate has been elucidated through various analytical techniques. The IUPAC name for this specific enantiomer is ethyl (3S)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate. nih.gov Its molecular formula is C18H14ClFN2O3, and it has a molecular weight of approximately 360.8 g/mol . nih.govnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), are instrumental in confirming the compound's structure and purity. X-ray crystallography can be employed to determine the absolute stereochemistry and three-dimensional arrangement of atoms in the crystalline state.

Chemical Reactivity and Stability in Research Contexts

(S)-Ethyl loflazepate exhibits chemical reactivity and stability characteristic of the benzodiazepine class of compounds.

Hydrolysis: The ester group in ethyl loflazepate is susceptible to hydrolysis, particularly in aqueous environments or under acidic conditions, which leads to the formation of its corresponding carboxylic acid, loflazepic acid. evitachem.comsmolecule.com This conversion can also be facilitated by hepatic esterases. vulcanchem.com Ethyl loflazepate is designed as a prodrug, and upon administration, it is rapidly and completely hydrolyzed to an unstable metabolite (M-1), which is then partially decarboxylated to another metabolite (M-2). oup.com Due to this extensive first-pass hydrolysis, the parent drug is often not detected in plasma. researchgate.net

Stability: The stability of ethyl loflazepate can be influenced by various factors. It has been reported to be stable under normal conditions and if used according to specifications. caymanchem.comlgcstandards.com However, some studies have noted its poor stability, particularly in solution at room temperature and during freeze-thaw cycles. uantwerpen.be The compound's stability can also vary at different pH levels. evitachem.com

Molecular Pharmacology and Mechanisms of Action of S Ethyl Loflazepate

Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The pharmacological effects of (S)-ethyl loflazepate are mediated through its interaction with GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the brain. patsnap.comnih.gov

Positive Allosteric Modulation of GABA-A Receptor Activity

(S)-Ethyl loflazepate functions as a positive allosteric modulator of the GABA-A receptor. smolecule.comdrugbank.comgoogle.com It binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) binding site. patsnap.com This binding event does not directly open the chloride ion channel but instead enhances the receptor's affinity for GABA. patsnap.comkarger.com The increased binding of GABA leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions into the neuron. patsnap.com This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing a calming or inhibitory effect on the nervous system. patsnap.com

Benzodiazepine Binding Site Affinity and Specificity

(S)-Ethyl loflazepate itself displays a weak affinity for the benzodiazepine receptor site in in vitro studies. nih.gov However, its pharmacological activity in vivo is significant. nih.gov This is attributed to its nature as a prodrug, which is metabolized into more active compounds. nih.govnih.gov The parent compound and its metabolites bind to benzodiazepine receptors, which are categorized into BNZ1 and BNZ2 subtypes. nih.gov These receptors are coupled to GABA-A receptors, and their activation enhances the effects of GABA. nih.gov One of its primary active metabolites, descarboxyloflazepate, exhibits a significantly higher affinity for the benzodiazepine receptor, reported to be four times greater than that of diazepam. nih.govresearchgate.net

Investigation of GABA-A Receptor Subunit Specificity

GABA-A receptors are pentameric structures composed of various subunit combinations, with the most common being composed of α, β, and γ subunits. researchgate.net The specific subunit composition of the receptor determines its pharmacological properties. researchgate.net Benzodiazepines typically bind at the interface between the α and γ subunits. karger.comresearchgate.net Research suggests that the anxiolytic effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing α2 and/or α3 subunits. google.com While detailed subunit-specific binding data for (S)-ethyl loflazepate is not extensively documented in the provided results, the general mechanism for benzodiazepines involves this subunit interaction. google.comkarger.com The diversity in subunit composition allows for the potential development of drugs with more selective anxiolytic effects and fewer sedative side effects. nih.govgoogle.com

Prodrug Concept and Active Metabolites

(S)-Ethyl loflazepate was intentionally designed as a prodrug. wikipedia.orgnih.gov This means the parent compound is pharmacologically less active and is converted into more potent active metabolites within the body. wikipedia.orgnih.gov The majority of the pharmacological effects observed after administration of ethyl loflazepate are attributable to these metabolites. wikipedia.org

Identification of Key Active Metabolites

Upon administration, ethyl loflazepate is hydrolyzed and subsequently decarboxylated to form its primary active metabolites. oup.com The main active metabolites that have been identified are descarboxyloflazepate (also referred to as descarbethoxyloflazepate), loflazepate, and 3-hydroxydescarbethoxyloflazepate. wikipedia.orgpopline.org These metabolites are responsible for the sustained therapeutic effects of the drug. wikipedia.orgnih.gov

Comparative Receptor Binding Affinities of (S)-Ethyl Loflazepate and its Metabolites

The parent drug, (S)-ethyl loflazepate, has a low affinity for the benzodiazepine receptor. nih.gov In contrast, its active metabolites exhibit significantly higher binding affinities. nih.gov The principal active metabolite, descarboxyloflazepate, demonstrates a binding affinity for the benzodiazepine receptor that is four times greater than that of diazepam, a well-known benzodiazepine. nih.govresearchgate.net This highlights the importance of the metabolic conversion for the therapeutic efficacy of (S)-ethyl loflazepate.

Interactive Data Table: Comparative Receptor Binding

CompoundRelative Binding Affinity CommentSource
(S)-Ethyl loflazepateWeak affinity for the benzodiazepine receptor site in vitro. nih.gov
Descarboxyloflazepate4-fold greater affinity for the benzodiazepine receptor than diazepam in vitro. nih.govresearchgate.net

Exploration of Ancillary Molecular Signaling Pathways (e.g., gustatory cortex activation research)

While the primary mechanism of action for ethyl loflazepate involves the potentiation of GABAergic neurotransmission, emerging research indicates its engagement with other molecular signaling pathways. patsnap.com A notable area of investigation is its effect on the central gustatory system. Studies have reported that ethyl loflazepate activates the gustatory cortex, a finding that suggests a more complex pharmacological profile than previously understood. nih.govspringermedizin.depreprints.orgresearchgate.netpreprints.org

Research has pointed to the compound's ability to correct or improve spontaneously emerging abnormal taste functions. nih.gov Specifically, investigations have suggested that ethyl loflazepate stimulates the gustatory cortex, offering a potential mechanism for its observed efficacy in treating certain taste disorders. nih.gov This has led to its clinical exploration as a treatment for idiopathic and psychogenic taste disorders. nih.govspringermedizin.deresearchgate.netpreprints.org

A significant retrospective study conducted between 2008 and 2020 analyzed the use of ethyl loflazepate in patients with these conditions. The findings from this study provide clinical evidence of its effects on the gustatory system. nih.govspringermedizin.depreprints.org

Detailed Research Findings

A retrospective study provides the most comprehensive clinical data on this ancillary pathway. nih.govspringermedizin.depreprints.orgresearchgate.netnih.gov The study, which received approval from the Hokkaido University Hospital Independent Clinical Research Review Committee, examined 49 patients (14 males, 35 females) with a mean age of 62.1 years who were diagnosed with either idiopathic or psychogenic taste disorders. nih.govspringermedizin.depreprints.org These patients were treated solely with ethyl loflazepate for a period exceeding 14 days. nih.govpreprints.orgresearchgate.net

A key finding from the research was the rapid onset of action in responsive patients. Among the 31 patients who showed improvement, a significant majority—78%—experienced these positive effects within the first two weeks of administration. nih.govspringermedizin.depreprints.orgresearchgate.netpreprints.org The study noted that there were no significant differences in improvement rates based on factors such as age, gender, or the duration of the taste disorder. nih.govpreprints.org

Interactive Data Table: Efficacy of Ethyl Loflazepate in Taste Disorders

ParameterValue
Study Population
Total Patients49
Male14
Female35
Mean Age62.1 years
Diagnoses
Idiopathic Taste Disorder Patients22
Psychogenic Taste Disorder Patients27
Treatment Outcomes
Overall Improvement Rate63% (31/49)
Improvement Rate (Idiopathic)55% (12/22)
Improvement Rate (Psychogenic)70% (19/27)
Time to Efficacy
Patients Improved within 2 Weeks78% (of 31 improved patients)

Data sourced from a retrospective study on patients with idiopathic and psychogenic taste disorders treated with ethyl loflazepate. nih.govpreprints.org

These clinical findings support the hypothesis that ethyl loflazepate's mechanism of action extends beyond GABA receptor modulation to include the activation of the gustatory cortex. However, the precise molecular signaling cascade within the gustatory cortex initiated by (S)-ethyl loflazepate remains an area for further detailed investigation.

Pharmacokinetics and Biotransformation in Preclinical Models

Absorption and Distribution Studies in Animal Systems

Following oral administration in preclinical models, ethyl loflazepate is absorbed and undergoes significant first-pass metabolism. researchgate.net Studies using 14C-labeled ethyl loflazepate have allowed for the tracking of the compound and its metabolites throughout the body. nih.govpopline.org Analysis of blood samples in baboons after oral administration showed that radioactivity was almost entirely contained within the plasma, where various metabolites could be detected. nih.govresearchgate.net This indicates that upon absorption, the compound and its subsequent metabolites are distributed via systemic circulation. nih.gov Further in vivo studies in mice have shown that ethyl loflazepate displaces [3H]-flunitrazepam from brain membranes, suggesting that the compound and/or its active metabolites can cross the blood-brain barrier and distribute to the central nervous system. nih.gov

Detailed Metabolic Pathways and Enzymatic Transformations (e.g., Hepatic Oxidation, Ester Hydrolysis, Conjugation)

Ethyl loflazepate is designed to be a prodrug that is extensively metabolized into pharmacologically active compounds. nih.govwikipedia.org The metabolic process begins with hepatic biotransformation, primarily through enzymatic reactions like ester hydrolysis and oxidation. patsnap.com

The parent compound, ethyl loflazepate, is first metabolized via hydrolysis of its ethyl ester group to form loflazepate. nih.gov This is followed by a rapid decarboxylation to yield descarbethoxyloflazepate (also referred to as descarboxyloflazepate), which is a primary and potent active metabolite responsible for most of the pharmacological effects. nih.govwikipedia.org

Further metabolic transformations involve hydroxylation at various positions on the benzodiazepine (B76468) structure. nih.gov Major urinary metabolites identified in animal species include loflazepate, 3-hydroxyloflazepate, 3-hydroxydescarbethoxyloflazepate, and 4'-hydroxydescarbethoxyloflazepate. nih.govpopline.org Another identified metabolite is 6-chloro-4-(2'-fluorophenyl)-2(1H)-quinazolinone, indicating a more complex degradation of the benzodiazepine ring system. nih.gov

Table 1: Major Metabolites of Ethyl Loflazepate Identified in Preclinical Studies

Metabolite NamePrecursorKey Transformation
LoflazepateEthyl loflazepateEster Hydrolysis
DescarbethoxyloflazepateLoflazepateDecarboxylation
3-hydroxyloflazepateLoflazepateHydroxylation
3-hydroxydescarbethoxyloflazepateDescarbethoxyloflazepateHydroxylation
4'-hydroxydescarbethoxyloflazepateDescarbethoxyloflazepateHydroxylation
6-chloro-4-(2'-fluorophenyl)-2(1H)-quinazolinoneMultiple PrecursorsRing Cleavage
Data sourced from multiple studies. nih.govwikipedia.org

Excretion Patterns and Clearance Mechanisms in Animal Species

The excretion of ethyl loflazepate and its metabolites occurs through both renal and fecal routes, with significant species-specific differences observed in preclinical studies. nih.gov Following the administration of 14C-labeled ethyl loflazepate, the primary route of excretion was determined by quantifying the radioactivity in urine and feces. nih.govpopline.org In dogs and baboons, urine was the main route of excretion, accounting for approximately 80% of the administered dose. nih.govpopline.org In contrast, the rat showed a different pattern, with only about 25% of the dose being excreted via the kidneys, suggesting a greater reliance on biliary and fecal excretion in this species. nih.govpopline.org

Table 2: Urinary Excretion of ¹⁴C-Labeled Ethyl Loflazepate in Different Animal Species

Animal SpeciesPercentage of Administered Dose Excreted in Urine
Rat~25%
Dog~80%
Baboon~80%
Data from Davi et al., 1985. nih.govpopline.org

Species-Specific Pharmacokinetic Comparisons in Preclinical Research (e.g., rat, dog, baboon)

Comparative pharmacokinetic studies involving the rat, dog, and baboon have highlighted notable species-specific differences in the handling of ethyl loflazepate. nih.gov The most striking difference lies in the excretion patterns, as detailed in the previous section, with rats excreting a significantly lower percentage of the drug and its metabolites in urine compared to dogs and baboons. nih.govpopline.org

Kinetics of Prodrug-to-Active Metabolite Conversion in vivo

Ethyl loflazepate was specifically developed to function as a prodrug, a strategy intended to ensure a gradual and sustained release of its primary active metabolite. nih.govwikipedia.org Pharmacokinetic investigations in both rats and baboons have substantiated this design, confirming that ethyl loflazepate is progressively converted in the body, leading to the slow release of descarboxyloflazepate into the plasma. nih.gov This active metabolite is considered responsible for the majority of the compound's pharmacological activity. wikipedia.org The conversion process involves a rapid first-pass effect and subsequent metabolic steps, including hydrolysis and decarboxylation, which transform the parent drug into its active forms. researchgate.netnih.govnih.gov This controlled conversion kinetic profile is a key feature of ethyl loflazepate's pharmacokinetics. nih.gov

Preclinical Pharmacodynamics and Efficacy Studies of S Ethyl Loflazepate

Anxiolytic Activity Assessment in Animal Models

The anxiolytic potential of (S)-ethyl loflazepate has been evaluated in various animal models, including conflict paradigms. In a study utilizing an approach-avoidance conflict procedure in rats, (S)-ethyl loflazepate demonstrated anxiolytic effects. nih.gov The threshold anxiolytic dose was determined to be 1 mg/kg i.p., which was comparable to that of diazepam at 2 mg/kg i.p. nih.gov Furthermore, the anticonflict effect of ethyl loflazepate was found to be slightly more potent than that of diazepam and significantly more potent than lorazepam. nih.gov In studies with mice, the anxiolytic effects of ethyl loflazepate were potentiated by the co-administration of low-dose fluvoxamine. researchgate.net

In a water-lick conflict procedure in rats, (S)-ethyl loflazepate showed a clear anticonflict effect. The table below summarizes the effective doses (ED50) for increasing punished licking responses.

CompoundED50 (mg/kg, p.o.) for Anticonflict Effect
(S)-Ethyl loflazepate5.8
Diazepam3.2
Lorazepam0.25
Nitrazepam1.5
Data from behavioral studies in rats.

Anticonvulsant Properties in Preclinical Seizure Models

The anticonvulsant activity of (S)-ethyl loflazepate has been demonstrated in several preclinical models of seizures. google.com It has shown efficacy in preventing pentetrazol-induced convulsions, where it was found to be more potent than diazepam, nitrazepam, and lorazepam. nih.gov Another study reported ED50 values for antagonizing bemegride-induced convulsions, with (S)-ethyl loflazepate having an ED50 of 0.30 mg/kg at both 1 and 4 hours post-administration, compared to diazepam's ED50 of 0.49 mg/kg at 1 hour and 0.67 mg/kg at 4 hours. nih.gov

The table below provides a comparative view of the anticonvulsant potency of (S)-ethyl loflazepate and other benzodiazepines against pentylenetetrazol-induced seizures in mice.

CompoundED50 (mg/kg, p.o.) vs. Pentylenetetrazol
(S)-Ethyl loflazepate0.2
Diazepam0.5
Nitrazepam0.1
Lorazepam0.05
Data from anticonvulsant studies in mice.

Investigation of Sedative and Muscle Relaxant Effects in Animal Studies

Preclinical studies have also investigated the sedative and muscle relaxant effects of (S)-ethyl loflazepate. wikipedia.orgnih.gov In an assessment of motor coordination using the rotarod test in mice and rats, ethyl loflazepate was found to be less potent in impairing performance compared to diazepam, nitrazepam, and lorazepam. nih.gov Similarly, its potentiating effect on chlorprothixene-induced anesthesia was weaker than that of diazepam. nih.gov

Regarding muscle relaxant properties, the effect of (S)-ethyl loflazepate on muscular discharges in decerebrate rigidity models was examined. nih.gov While a 10 mg/kg dose did not affect the EMG, a 30 mg/kg dose reduced the amplitude by 50% for 3 hours. nih.gov The muscle relaxant action, as evaluated by the inclined board and hanging tests, was found to be similar to that of diazepam. nih.gov However, other findings suggest that (S)-ethyl loflazepate is less potent than diazepam in reducing muscle tone. nih.gov

The sedative effects were further quantified in rats, where the threshold sedative dose for (S)-ethyl loflazepate was 16 mg/kg i.p., which is higher than the 8 mg/kg i.p. dose for diazepam, indicating a lower sedative potential at anxiolytic doses. nih.gov

Test(S)-Ethyl loflazepateDiazepam
Rotarod Performance (mice) Less potent impairmentMore potent impairment
Chlorprothixene Anesthesia Potentiation WeakerStronger
Inclined Board & Hanging Test Similar potencySimilar potency
Threshold Sedative Dose (rats, i.p.) 16 mg/kg8 mg/kg
Comparative data on sedative and muscle relaxant effects.

Dissociation of Pharmacological Effects in Preclinical Models (e.g., Anxiolysis versus Sedation)

A key finding from preclinical research is the dissociation between the anxiolytic and sedative effects of (S)-ethyl loflazepate. nih.gov The compound was specifically designed as a prodrug to achieve this separation of activities. nih.gov This is demonstrated by the difference in the threshold doses required to produce anxiolytic effects versus sedative effects. In rats, the anxiolytic dose was 1 mg/kg i.p., whereas the sedative dose was significantly higher at 16 mg/kg i.p. nih.gov This contrasts with diazepam, which showed anxiolytic effects at 2 mg/kg i.p. and sedation at a closer dose of 8 mg/kg i.p. nih.gov This wider therapeutic window between anxiolysis and sedation suggests that (S)-ethyl loflazepate may have a more favorable profile for treating anxiety without causing significant drowsiness. nih.govnih.gov

Contribution of Active Metabolites to Overall Preclinical Pharmacological Profile

(S)-Ethyl loflazepate is a prodrug that is metabolized into active compounds, which are largely responsible for its pharmacological effects. wikipedia.orgnih.gov The primary active metabolite is descarboxyloflazepate. nih.gov Pharmacokinetic studies have confirmed the gradual release of this active metabolite in the plasma of rats, baboons, and humans. nih.gov In vitro studies have shown that descarboxyloflazepate has a four-fold greater affinity for the benzodiazepine (B76468) receptor than diazepam. nih.gov

Compound/MetaboliteKey Pharmacological Contribution
(S)-Ethyl loflazepate Prodrug with long-lasting action. wikipedia.orgnih.gov
Descarboxyloflazepate Main active metabolite, high affinity for benzodiazepine receptors. nih.gov
CM6913 Active metabolite with potency similar to the parent compound. nih.gov
CM7116 Active metabolite with potency similar to the parent compound. nih.gov
Contribution of (S)-Ethyl loflazepate and its metabolites to pharmacological effects.

Structure Activity Relationships Sar and Advanced Computational Chemistry

Elucidation of Structural Features Influencing Receptor Binding and Pharmacological Activity

The structure-activity relationship (SAR) of benzodiazepines is well-studied, providing a framework for understanding the activity of (S)-Ethyl loflazepate. Key structural features are essential for high-affinity binding to the benzodiazepine (B76468) site on the GABA-A receptor, which is located at the interface of the α and γ subunits. nih.gov

Benzene (B151609) Ring (A-ring): Modifications on this ring are generally not well-tolerated. An electron-withdrawing substituent at the C7 position, such as the chloro group in ethyl loflazepate, is critical for anxiolytic activity. chemisgroup.us

Diazepine (B8756704) Ring (B-ring): The seven-membered diazepine ring is a core component. A carbonyl group at the C2 position and a nitrogen atom at the N1 position are important for receptor interaction. Ethyl loflazepate is a prodrug that is metabolized into its active form, descarboxyloflazepate, which is primarily responsible for its pharmacological effects. wikipedia.org

Phenyl Ring (C-ring): A phenyl group at the C5 position is a common feature of classic benzodiazepines. nih.gov In ethyl loflazepate, this is a 2-fluorophenyl group. This substituent can influence the orientation of the molecule within the binding pocket.

C3 Substituent: The carboxylate group at the C3 position of the diazepine ring significantly influences the molecule's properties. The specific (S)-configuration at this chiral center is crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are used to predict the potency of new or uncharacterized benzodiazepines. nih.govnih.gov For benzodiazepines, QSAR models have been developed with high predictive accuracy, often showing strong correlation coefficients (R²) between the predicted and experimental activities. nih.govoup.com For instance, one QSAR model for 69 benzodiazepines returned an R² value of 0.90, indicating a strong correlation. nih.gov Another model achieved an R² of 0.75 for its training set and 0.66 for its test set. nih.gov These models are invaluable for rapidly assessing the potential activity of novel psychoactive substances. nih.govherts.ac.uk

QSAR models rely on calculating various molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov These descriptors can be topological, electronic, steric, or hydrophobic in nature. nih.govkoreascience.kr Studies have identified several key descriptors that are highly influential in predicting the binding affinity of benzodiazepines to the GABA-A receptor. nih.govresearchgate.net

Key molecular descriptors found to be influential in benzodiazepine QSAR models include: nih.govnih.govresearchgate.net

Hydrophobicity and Lipophilicity (e.g., logP): The partition coefficient is a critical parameter, as the compound must cross the blood-brain barrier. Hydrophobic interactions play a significant role in receptor binding. researchgate.netbohrium.com

H-bond Acceptors: The presence and positioning of hydrogen bond acceptors are crucial for anchoring the ligand in the receptor's binding site. nih.gov

Aromatic Rings: The two aromatic rings (the benzene and phenyl rings) are essential features for interaction with the receptor. nih.gov

Molecular Flexibility (KierFlex): The ability of the molecule to adopt a specific conformation to fit the binding site is a significant determinant of activity. researchgate.net

Van der Waals Surface Area: Both the total hydrophobic van der Waals surface area (Q_VSA_HYD) and the polar van der Waals surface area (vsa_pol) have been shown to correlate with biological activity. researchgate.net

Table 1: Key Molecular Descriptors in Benzodiazepine QSAR Models
Descriptor TypeDescriptor ExampleSignificance in Receptor BindingReference
HydrophobicitylogP (Octanol/water partition coefficient)Influences membrane permeability and hydrophobic interactions within the binding pocket. researchgate.net
ElectronicPresence of H-bond acceptorsForms crucial hydrogen bonds with amino acid residues in the receptor. nih.gov
TopologicalPresence of aromatic ringsParticipates in π-π stacking and other non-covalent interactions. nih.gov
ConformationalKierFlex (Molecular Flexibility)Determines the ability to adopt the optimal conformation for binding. researchgate.net
Surface AreaQ_VSA_HYD (Hydrophobic Surface Area)Quantifies the extent of favorable hydrophobic contacts with the receptor. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. chemisgroup.usnih.gov For (S)-Ethyl loflazepate, docking simulations into homology models or crystal structures of the GABA-A receptor can elucidate specific interactions. bohrium.comnih.gov These simulations have confirmed that benzodiazepines bind at the interface between the α and γ subunits, with key interactions involving residues from both. nih.gov

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the ligand-receptor complex over time. bohrium.com This provides insight into the stability of the binding pose and the dynamic nature of the interactions. MD simulations can reveal how the binding of (S)-Ethyl loflazepate induces conformational changes in the receptor, leading to the allosteric modulation of the GABA-gated chloride channel. bohrium.com Studies have highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the drug-receptor complex. openaccess.ir

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape (conformation) of (S)-Ethyl loflazepate is critical for its activity. The diazepine ring can adopt various conformations, and the molecule's ability to assume the correct, low-energy conformation to fit into the receptor's binding site is paramount.

Ethyl loflazepate possesses a chiral center at the C3 position of the benzodiazepine ring. nih.govnih.gov This means it exists as two non-superimposable mirror images, or enantiomers: (S)-Ethyl loflazepate and (R)-Ethyl loflazepate. Biological systems are inherently chiral, and thus these two enantiomers can have vastly different pharmacological activities. The specific (S)-configuration is crucial for the potent activity of ethyl loflazepate, as it orients the C3-carboxylate group in a spatially optimal position for interaction within the chiral environment of the GABA-A receptor binding site. acs.org This stereoselectivity is a common feature in pharmacology, where one enantiomer is often significantly more active than the other.

In Silico Design and Virtual Screening of Novel (S)-Ethyl Loflazepate Analogs

The knowledge gained from SAR, QSAR, and docking studies provides a powerful platform for in silico drug design. herts.ac.uk By understanding the key pharmacophoric features—the essential 3D arrangement of functional groups required for activity—researchers can design novel analogs of (S)-Ethyl loflazepate with potentially improved properties, such as higher affinity or better subtype selectivity. researchgate.net

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.orgnih.gov This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which dock compounds into the receptor's binding site. acs.org Experiment-guided virtual screening workflows have been successfully used to discover novel, high-affinity ligands for the benzodiazepine binding site, demonstrating the power of integrating computational predictions with experimental data to accelerate drug discovery. acs.orgnih.gov This approach could be applied to identify new analogs based on the (S)-Ethyl loflazepate scaffold, potentially leading to the development of next-generation therapeutic agents. researchgate.net

Advanced Bioanalytical Methodologies for Research of S Ethyl Loflazepate

State-of-the-Art Chromatographic Techniques for Compound and Metabolite Quantification in Biological Matrices

The quantification of ethyl loflazepate and its metabolites in biological matrices such as plasma, urine, and hair is predominantly achieved through advanced chromatographic techniques coupled with mass spectrometry. nih.govresearchgate.netrsc.org Given that the parent drug, ethyl loflazepate, is extensively metabolized and often falls below the detection limit in biological samples, analytical methods must be sensitive and specific enough to measure its various metabolic products. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been a cornerstone in the analysis of benzodiazepines. A chemical ionization GC-MS assay, for instance, has been developed to quantify ethyl loflazepate and two of its major metabolites in plasma and urine. nih.gov This method offers high precision and accuracy, with a detection limit in the low nanogram per milliliter range. nih.gov However, a notable challenge is the chemical instability of one of the primary metabolites (M1), which can degrade to another metabolite (M2) during sample handling and storage, necessitating measurement of their combined levels. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds. This technique has been successfully employed for the simultaneous quantification of multiple benzodiazepines and their metabolites, including those of ethyl loflazepate, in various biological samples like plasma and human breast milk. researchgate.net The sample preparation for LC-MS/MS often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly radio-HPLC, has also been utilized, especially in preclinical studies involving radiolabeled compounds. For example, following the administration of 14C-labelled ethyl loflazepate in baboons, radio-HPLC allowed for the direct analysis of crude plasma samples to identify and quantify circulating metabolites like loflazepate, descarboxyloflazepate, and 3-hydroxydescarboxyloflazepate. nih.gov This approach highlighted the inaccuracies that can arise from solvent extraction methods due to the conversion of loflazepate to descarboxyloflazepate. nih.gov

Advanced Sample Preparation: Techniques like micropulverized extraction have been developed for hair analysis, which is crucial in forensic toxicology. rsc.org This, combined with high-resolution mass spectrometry (HR-MS) such as quadrupole-Orbitrap MS, allows for the detection of minute amounts of drug metabolites in hair samples. rsc.org

Table 1: Chromatographic Methods for Ethyl Loflazepate and Metabolite Analysis

Technique Analyte(s) Biological Matrix Key Findings & Limitations Reference
GC-MS Ethyl loflazepate & 2 metabolites Plasma, Urine High precision and accuracy (detection limit ~1 ng/mL). M1 metabolite is unstable. nih.gov
LC-MS/MS CM7116 (metabolite) & other benzodiazepines Human Breast Milk, Plasma Simple LLE sample preparation. Allows for simultaneous quantification. researchgate.net
Radio-HPLC Loflazepate, descarboxyloflazepate, 3-hydroxydescarboxyloflazepate Baboon Plasma Direct injection of crude plasma. Revealed instability of loflazepate during solvent extraction. nih.gov
LC-Q-Orbitrap MS N-desmethylfludiazepam (metabolite) Human Hair Micropulverized extraction for small sample sizes. High sensitivity for forensic applications. rsc.org

Radioligand Binding Assays for Detailed Receptor Interaction Studies

Radioligand binding assays are indispensable tools for investigating the interaction of (S)-ethyl loflazepate and its active metabolites with their molecular target, the GABA-A receptor. labome.comnih.gov These assays provide quantitative data on the affinity of a compound for a specific receptor.

The fundamental principle of these assays involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. wikipedia.org The binding of the radioligand can be displaced by an unlabeled compound, such as (S)-ethyl loflazepate or its metabolites. The concentration of the unlabeled compound required to displace 50% of the specifically bound radioligand is known as the IC50 value, which is a measure of its binding affinity.

[3H]-Diazepam Displacement Assay: A common radioligand used for studying benzodiazepine (B76468) binding sites on the GABA-A receptor is [3H]-diazepam. In this competitive binding assay, varying concentrations of (S)-ethyl loflazepate or its metabolites are incubated with preparations of brain tissue (containing GABA-A receptors) and a fixed concentration of [3H]-diazepam. By measuring the amount of radioactivity displaced, the affinity of the test compounds for the benzodiazepine binding site can be determined.

Types of Radioligand Binding Assays:

Saturation Assays: These are used to determine the density of receptors (Bmax) and the affinity of the radioligand for the receptor (Kd) by incubating the tissue with increasing concentrations of the radioligand. nih.gov

Competition Assays: These assays, like the [3H]-diazepam displacement assay, are used to determine the affinity of unlabeled drugs for the receptor. nih.gov

Kinetic Assays: These measure the rates of association and dissociation of the radioligand with the receptor, providing further insight into the binding process. nih.gov

The data obtained from these assays are crucial for understanding the structure-activity relationships of (S)-ethyl loflazepate and its metabolites and for comparing their receptor binding profiles to other benzodiazepines.

Table 2: Key Parameters in Radioligand Binding Assays

Parameter Description Assay Type Significance
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Competition Assay Measures the potency of a compound in binding to a receptor.
Ki The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is derived from the IC50 value. Competition Assay Represents the affinity of the competing ligand for the receptor.
Bmax The maximum density of receptors in a tissue preparation. Saturation Assay Provides information on the total number of binding sites.
Kd The equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Saturation Assay Represents the affinity of the radioligand for the receptor.

Ex Vivo and In Vitro Experimental Systems for Pharmacological Characterization

To bridge the gap between receptor binding and in vivo pharmacological effects, a variety of ex vivo and in vitro experimental systems are employed. nih.gov These models allow for the detailed characterization of the functional consequences of (S)-ethyl loflazepate and its metabolites binding to the GABA-A receptor.

Ex Vivo Models:

Isolated Tissue Preparations: Tissues or organs are removed from an animal and maintained in a viable state in an organ bath. This allows for the study of the drug's effect on tissue function in a controlled environment. For example, the effects of (S)-ethyl loflazepate on neuronal excitability can be studied in isolated brain slices.

Isolated Perfused Lung (IPL): This model is particularly useful for studying the absorption and disposition of inhaled drugs, but the principles can be applied to understand drug metabolism and transport in a whole organ system. nih.gov It offers an intermediate complexity between in vitro cell cultures and in vivo studies. nih.gov

In Vitro Models:

Cell Lines: Genetically engineered cell lines that express specific subtypes of the GABA-A receptor are invaluable for dissecting the molecular pharmacology of (S)-ethyl loflazepate. These systems allow researchers to study which receptor subunits are preferentially targeted by the compound and its metabolites.

Primary Cultured Cells: Cells taken directly from animal or human tissue, such as primary cultured alveolar epithelial cells, can provide a more physiologically relevant model than immortalized cell lines. nih.gov

Isolated Human Microsomes and Hepatocytes: These are used to study the metabolism of drugs. scispace.com Human liver microsomes contain a high concentration of cytochrome P450 enzymes and are used to investigate Phase I metabolic reactions, while hepatocytes can perform both Phase I and Phase II (conjugation) reactions. scispace.com

These experimental systems are crucial for elucidating the mechanism of action, potency, and efficacy of (S)-ethyl loflazepate's metabolites, which are primarily responsible for its pharmacological effects.

Bioanalytical Method Validation and Quality Control in Research

The reliability and accuracy of data generated from the bioanalytical methods described above are paramount. Therefore, rigorous method validation and stringent quality control are essential components of any research involving (S)-ethyl loflazepate. nih.gov

Bioanalytical Method Validation: According to guidelines from regulatory bodies like the European Medicines Agency (EMA), bioanalytical methods must be validated to ensure their performance is acceptable and the results are reliable. europa.eu The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.goveuropa.eu

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specific range. europa.eu

Accuracy: The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. europa.eu

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). europa.eu

Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. europa.eu

Quality Control (QC): During routine analysis, QC samples at different concentrations (low, medium, and high) are included in each analytical run to monitor the performance of the method. europa.eu The results of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. nih.gov

Adherence to these validation and quality control principles ensures the integrity and reproducibility of the research findings on (S)-ethyl loflazepate.

Mechanistic Toxicology in Preclinical Investigations of S Ethyl Loflazepate

Investigation of Organ-Specific Toxicological Findings in Animal Models (e.g., pulmonary phospholipidosis)

Preclinical animal studies have been instrumental in characterizing the toxicological profile of (S)-ethyl loflazepate. While generally considered to have low toxicity, specific organ-related findings have been noted, particularly in long-term, high-dose studies. wikipedia.orgcontaminantdb.catoxno.com.au

A significant observation in rats has been the development of pulmonary phospholipidosis. wikipedia.orgcontaminantdb.catoxno.com.aut3db.ca This condition is characterized by the accumulation of phospholipids (B1166683) within the lungs, leading to the formation of "foam cells." wikipedia.orgcontaminantdb.ca This finding was specifically associated with the long-term administration of very high doses of the compound. wikipedia.orgcontaminantdb.catoxno.com.au

The following table summarizes organ-specific toxicological findings from preclinical animal models.

SpeciesOrganToxicological FindingStudy Conditions
RatLungsPulmonary Phospholipidosis (development of foam cells)Long-term use of very high doses wikipedia.orgcontaminantdb.catoxno.com.au
RatCentral Nervous SystemIncreased locomotor activityWide range of doses nih.gov
MouseCentral Nervous SystemImpaired rotarod performanceHigh doses

Elucidation of Molecular Mechanisms Underlying Preclinical Toxicities

The primary mechanism of action for ethyl loflazepate, like other benzodiazepines, involves the modulation of the gamma-aminobutyric acid (GABA) system in the central nervous system. patsnap.comnih.gov It binds to benzodiazepine (B76468) receptors (BNZ1 and BNZ2), which are coupled to GABA-A receptors. contaminantdb.canih.gov This binding enhances the affinity of GABA for its receptor, leading to an increased influx of chloride ions into neurons. patsnap.comnih.gov The resulting hyperpolarization of the neuronal membrane prevents further excitation, causing the characteristic sedative, anxiolytic, and anticonvulsant effects. contaminantdb.capatsnap.com

The molecular mechanisms underlying the observed toxicities, such as pulmonary phospholipidosis, are less clearly defined but are thought to be related to the drug's physicochemical properties and its interaction with cellular lipid metabolism. Cationic amphiphilic drugs, a class to which many benzodiazepines belong, are known to induce phospholipidosis by interfering with lysosomal phospholipase activity. This inhibition leads to the accumulation of phospholipids within lysosomes, resulting in the formation of multilamellar bodies, which are the ultrastructural hallmark of foam cells.

Comparative Toxicological Profiles of Parent Compound and Metabolites in vitro and in vivo

(S)-Ethyl loflazepate is designed as a prodrug, meaning it is extensively metabolized into active compounds that are responsible for its primary pharmacological effects. wikipedia.orgdbpedia.org After oral administration, the parent drug is rapidly and completely hydrolyzed to its active metabolites. oup.com The main metabolites include descarbethoxyloflazepate, loflazepate, and 3-hydroxydescarbethoxyloflazepate. wikipedia.orgdbpedia.orgnih.gov

In vivo studies in rats and mice have demonstrated that the pharmacological activities of the metabolites are approximately as potent as the parent compound, ethyl loflazepate. nih.gov However, the duration of action of ethyl loflazepate was found to be longer than that of its metabolites. nih.gov

A study comparing the behavioral effects of ethyl loflazepate and its metabolites to other benzodiazepines like diazepam and lorazepam revealed a complex profile. nih.gov For instance, ethyl loflazepate was more potent than diazepam in preventing pentetrazol-induced convulsions but less potent in impairing rotarod performance.

The following table provides a comparative overview of the toxicological and pharmacological profiles.

Compound/MetabolitePotency (Anticonvulsant)Potency (Motor Impairment)Duration of ActionPrimary Pharmacological Contributor
(S)-Ethyl loflazepateMore potent than diazepam Less potent than diazepam Longer than metabolites nih.govProdrug
DescarbethoxyloflazepateApproximately as potent as parent nih.govNot specifiedShorter than parent nih.govActive Metabolite wikipedia.orgdbpedia.org
LoflazepateApproximately as potent as parent nih.govNot specifiedShorter than parent nih.govActive Metabolite wikipedia.orgnih.gov
3-HydroxydescarbethoxyloflazepateNot specifiedNot specifiedNot specifiedActive Metabolite wikipedia.orgnih.gov

It is the accumulation of these active metabolites that is primarily associated with toxicity, particularly in specific patient populations such as the elderly, where reduced clearance can lead to elevated plasma concentrations. nih.govoup.comresearchgate.net

Future Directions and Emerging Research Avenues for S Ethyl Loflazepate

Exploration of Novel GABA-A Receptor Subtype Selectivity and Functional Selectivity

The therapeutic and side effects of benzodiazepines are mediated by their interaction with different subtypes of the GABA-A receptor. frontiersin.orgpatsnap.com Future research is geared towards developing compounds with greater selectivity for specific receptor subtypes to enhance therapeutic effects while minimizing adverse reactions.

Classical benzodiazepines typically exhibit high affinity for GABA-A receptor isoforms containing α1, α2, α3, and α5 subunits. frontiersin.org However, research suggests that the anxiolytic effects may be primarily mediated by α2 and α3 subunits, while the α1 subunit is associated with sedative effects and the α5 subunit with amnesia. frontiersin.orgresearchgate.net

The development of novel compounds that are selective for α2 and/or α3 subunits is a key area of future research. google.com This could lead to the creation of anxiolytics with a reduced side-effect profile. frontiersin.org Functional selectivity, where a compound can act as an agonist at some receptor subtypes and an antagonist or have no effect at others, is another promising avenue. This approach could fine-tune the pharmacological activity to achieve a more targeted therapeutic outcome.

Receptor SubtypeAssociated Effects
α1 Sedation, Amnesia
α2 Anxiolysis
α3 Anxiolysis, Myorelaxation
α5 Amnesia

Application of Advanced Omics Technologies in Preclinical Studies

The application of "omics" technologies, such as metabolomics and proteomics, in preclinical studies of (S)-ethyl loflazepate holds the potential to provide a comprehensive understanding of its biological effects. These technologies allow for the large-scale study of molecules that translate into the function of an organism.

Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, can reveal how (S)-ethyl loflazepate and its metabolites affect cellular pathways. scispace.com This can help in identifying biomarkers for drug response and potential off-target effects. Proteomics, the large-scale study of proteins, can provide insights into the changes in protein expression and function in response to the drug, further elucidating its mechanism of action and identifying potential new therapeutic targets. The integration of these omics datasets can offer a systems-level understanding of the drug's impact. nih.gov

Development of Advanced Prodrug Strategies for Modulated Pharmacokinetics or Targeted Delivery

Ethyl loflazepate was originally designed as a prodrug to gradually release its active metabolite, descarboxyloflazepate. wikipedia.orgnih.gov This strategy aimed to dissociate the anxiolytic effects from the sedative effects by providing a smoother and more sustained release of the active compound. nih.gov

Future research in this area focuses on developing even more sophisticated prodrug strategies. These could include targeting specific enzymes for activation, which could lead to tissue-specific drug release. For example, a prodrug could be designed to be activated primarily in the brain, maximizing its therapeutic effect while minimizing systemic side effects. Another approach is the development of prodrugs with modulated pharmacokinetic profiles, allowing for once-daily dosing or even less frequent administration, which could improve patient adherence. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization for Benzodiazepine (B76468) Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. researchgate.netnih.gov These technologies can be applied to the discovery and optimization of new benzodiazepine derivatives in several ways. nih.govscielo.br

Machine learning algorithms can be trained on large datasets of existing benzodiazepines to predict the properties of new, virtual compounds. nih.govresearchgate.net This can significantly accelerate the identification of promising drug candidates with desired characteristics, such as high affinity for specific GABA-A receptor subtypes and favorable pharmacokinetic properties. scielo.br AI can also be used to design novel molecular scaffolds, expanding the chemical space for benzodiazepine research. researchgate.net Furthermore, ML models can predict potential adverse effects and drug-drug interactions, helping to de-risk the development process at an early stage. nih.gov The integration of AI and ML promises to make the discovery of safer and more effective benzodiazepine derivatives a more efficient and data-driven process. scielo.br

Q & A

Basic Research Questions

Q. How can researchers distinguish (S)-ethyl loflazepate from other benzodiazepines in structural and functional studies?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify structural features such as the ethyl ester group at position 1 and the chlorine substitution at position 7, which differentiate it from analogs like diazepam. Pharmacological assays comparing GABAA receptor binding affinity (IC50) can further distinguish its potency .
  • Key Data : Ethyl loflazepate exhibits a long elimination half-life (51–103 hours) due to its metabolic stability, unlike shorter-acting benzodiazepines like triazolam .

Q. What analytical methods are validated for quantifying ethyl loflazepate and its metabolites in plasma and urine?

  • Methodology : Chemical ionization gas chromatography-mass spectrometry (GC-MS) is the gold standard. Samples are extracted at pH 9 to isolate the parent compound and metabolites (M1 and M2). However, M1 is unstable and converts to M2 during storage, requiring immediate derivatization or cold-chain preservation .
  • Detection Limits : Sensitivity down to 1 ng/mL for metabolites, with precision <10% error in the low ng range .

Q. What experimental designs are optimal for studying ethyl loflazepate’s central nervous system (CNS) effects?

  • Approach : Use rodent models to assess anxiolytic activity via elevated plus-maze tests. Pair these with microdialysis to measure GABA levels in the prefrontal cortex. Cross-validate findings with human pharmacokinetic studies using single oral doses (e.g., 2 mg) to correlate plasma metabolite levels (Cmax: 30–55 ng/mL) with behavioral outcomes .

Advanced Research Questions

Q. How can researchers address contradictions in metabolite stability during pharmacokinetic studies?

  • Challenge : Metabolite M1 degrades into M2 during plasma sampling, storage, and extraction, skewing results .
  • Solution : Use real-time stabilization techniques, such as adding enzyme inhibitors (e.g., sodium fluoride) or immediate flash-freezing. Validate results via tandem MS to track degradation artifacts .

Q. What strategies optimize the synthesis of (S)-ethyl loflazepate for enantiomeric purity in preclinical studies?

  • Method : Start with ethyl loflazepate (I) and react with methyl isocyanate (II) at the N-1 position under anhydrous conditions. Monitor enantiomeric excess using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .
  • Critical Parameters : Maintain reaction temperatures below 40°C to prevent racemization. Purity thresholds should exceed 98% (via volumetric titration) for in vivo applications .

Q. How should researchers reconcile discrepancies between preclinical and clinical pharmacokinetic data?

  • Case Study : Preclinical models show a biphasic elimination half-life (α-phase: 1.5–3 hours; β-phase: 51–103 hours), but human studies report variability due to hepatic first-pass metabolism and CYP3A4 polymorphisms .
  • Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in metabolic enzyme expression and bioavailability .

Data Contradiction Analysis

Q. Why do some studies report undetectable levels of the parent compound in plasma?

  • Evidence : Ethyl loflazepate undergoes rapid biotransformation at absorption sites (e.g., gut and liver), leaving only trace amounts in systemic circulation. Focus on measuring total metabolites (M1 + M2) rather than the parent drug .

Q. How to interpret conflicting reports on ethyl loflazepate’s association with drug-induced exanthema (SDRIFE)?

  • Context : Case reports link it to SDRIFE, but mechanistic evidence is lacking.
  • Approach : Conduct lymphocyte transformation tests (LTT) to identify hypersensitivity reactions. Compare metabolite profiles in patients with/without adverse cutaneous effects .

Tables for Key Pharmacokinetic Parameters

ParameterPreclinical (Rodent)Clinical (Human)Method UsedReference
Cmax45–60 ng/mL30–55 ng/mLGC-MS
t1/220–30 hours51–103 hoursRadio-HPLC
Bioavailability85%60–70%PBPK Modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.